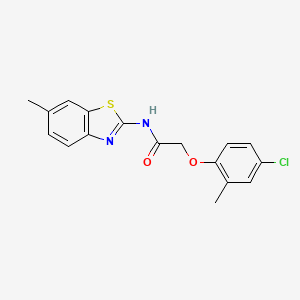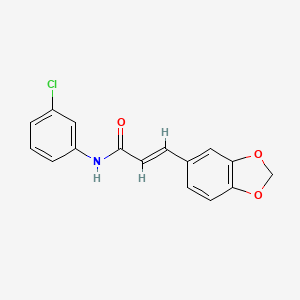
3-(1,3-benzodioxol-5-yl)-N-(3-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of similar acrylamide derivatives involves multiple steps, including initial reactions with chloroacetone and subsequent interactions with acryloyl chloride. For example, a related compound, N-(2-acetylbenzofuran-3-yl)acrylamide (NABA), demonstrates a two-step synthesis process that might share similarities with our compound of interest (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure, including configurations and electronic properties, can be determined using various spectroscopic methods and quantum chemical calculations, as demonstrated by the synthesis and characterization of NABA. This approach provides insights into the charge transfer within the molecule and identifies reactive regions (Barım & Akman, 2019).
Chemical Reactions and Properties
The chemical reactivity and potential applications of acrylamide derivatives, such as their role as KCNQ2 openers or antimicrobial agents, highlight the versatility of these compounds. For instance, certain acrylamide compounds have shown significant activity in reducing neuronal hyperexcitability (Wu et al., 2004), while others exhibit antimicrobial properties against specific bacteria (Kemskyi et al., 2023).
Scientific Research Applications
Synthesis and Polymerization Techniques
Synthesis of Ordered Polyamides : Utilizing direct polycondensation methods, researchers have developed ordered polyamides by polycondensing symmetric and nonsymmetric monomers, showcasing the compound's utility in creating structured polymers with specific properties (Ueda & Sugiyama, 1994).
Controlled Radical Polymerization : The controlled radical polymerization of acrylamide derivatives, including those with amino acid moieties, highlights its significance in synthesizing polymers with narrow polydispersity and specific molecular weights. This approach demonstrates the versatility of acrylamide derivatives in creating functional materials (Mori, Sutoh, & Endo, 2005).
Biochemical Applications
Histone Deacetylase Inhibitors : Compounds structurally related to acrylamide, specifically N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, have been identified as potent nanomolar inhibitors of human histone deacetylases. This suggests potential therapeutic applications in cancer treatment through epigenetic modulation (Bressi et al., 2010).
Antimicrobial and Antipathogenic Properties : Acrylamide derivatives have been studied for their interaction with bacterial cells, showing significant anti-pathogenic activity. This indicates their potential as novel antimicrobial agents with applications in combating bacterial resistance and biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).
Material Chemistry and Environmental Applications
UV-Induced Graft Polymerization on Cellulose : Demonstrating environmental applications, acrylamide has been used in UV-induced graft polymerization on cellulose, leading to the development of cotton fabrics with enhanced antibacterial abilities. This application showcases the compound's utility in creating functional textiles with potential health benefits (Hong, Liu, & Sun, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-2-1-3-13(9-12)18-16(19)7-5-11-4-6-14-15(8-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDDAAGBYSLNB-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

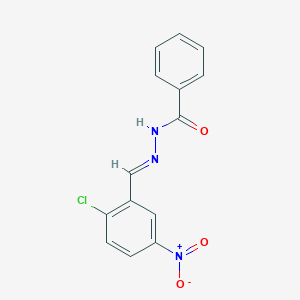
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
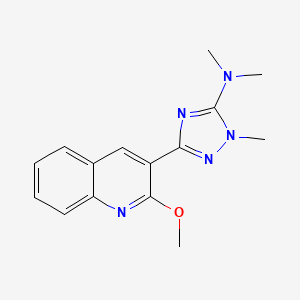
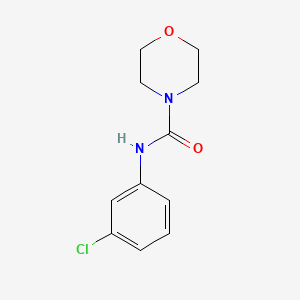
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)
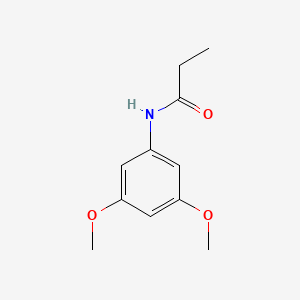
![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)
![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)
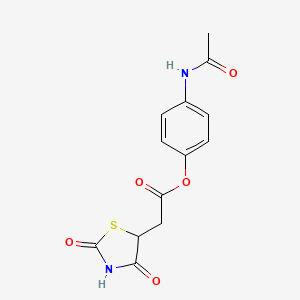
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)
![N-(3-chlorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5564381.png)
